N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of benzofuran and coumarin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Chromen-4-yl Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Benzofuran Ring: The benzofuran ring can be synthesized via the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.
Coupling of the Chromen and Benzofuran Units: This step involves the formation of a bond between the chromen and benzofuran units, typically through a condensation reaction.
Introduction of the Dimethoxybenzamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Scientific Research Applications
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It has been used in studies investigating its antioxidant and antimicrobial properties.
Pharmacology: The compound has been evaluated for its potential as an anti-inflammatory and analgesic agent.
Industrial Applications: It may be used in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation and pain. The compound may also scavenge free radicals, thereby exhibiting antioxidant activity.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(2-Oxo-2H-chromen-4-yl)amino]ethyl}acetamide: This compound shares the chromen-4-yl moiety but differs in the substituents attached to the benzofuran ring.
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Similar in structure but contains a sulfonate group instead of the dimethoxybenzamide group.
Uniqueness
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C28H23NO6 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C28H23NO6/c1-4-16-9-11-22-19(13-16)20(15-25(30)34-22)27-26(18-7-5-6-8-21(18)35-27)29-28(31)17-10-12-23(32-2)24(14-17)33-3/h5-15H,4H2,1-3H3,(H,29,31) |
InChI Key |
ZCHQJWYZBYVQBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.